molecular formula C18H21N3OS B12742947 1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine CAS No. 87566-80-1

1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine

Cat. No.: B12742947
CAS No.: 87566-80-1
M. Wt: 327.4 g/mol
InChI Key: SFQDCUZFKUPZFC-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrazino ring fused to a benzodiazepine core, along with a methoxy group and a thienyl substituent. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants.

Preparation Methods

The synthesis of 1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrazino Ring: The pyrazino ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Thienyl Substituent: The thienyl group is attached through a substitution reaction, often using thiophene derivatives.

    Final Cyclization and Purification: The final cyclization step forms the benzodiazepine core, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the methoxy or thienyl positions, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizure disorders.

    Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular pathways involved include modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine can be compared with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, the presence of the methoxy and thienyl groups in this compound imparts unique chemical and pharmacological properties. For example, the thienyl group may enhance its binding affinity to GABA receptors, while the methoxy group can influence its metabolic stability and bioavailability.

Similar compounds include:

    Diazepam: A widely used benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.

    Clonazepam: Used primarily for its anticonvulsant and anxiolytic properties.

Properties

CAS No.

87566-80-1

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

10-methoxy-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C18H21N3OS/c1-20-7-8-21-13(12-20)11-19-18(17-4-3-9-23-17)15-6-5-14(22-2)10-16(15)21/h3-6,9-10,13H,7-8,11-12H2,1-2H3

InChI Key

SFQDCUZFKUPZFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)OC)C4=CC=CS4

Origin of Product

United States

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